molecular formula C17H26N2O B12294233 (+/-)-Ropivacaine-d7 (propyl-d7)

(+/-)-Ropivacaine-d7 (propyl-d7)

Cat. No.: B12294233
M. Wt: 281.44 g/mol
InChI Key: ZKMNUMMKYBVTFN-JNIQENOFSA-N
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Description

(+/-)-Ropivacaine-d7 (propyl-d7) is a deuterated form of Ropivacaine, a local anesthetic used in medical procedures. The deuterium labeling is used to study the pharmacokinetics and metabolism of the drug in scientific research. This compound is particularly valuable in mass spectrometry and other analytical techniques due to its unique isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Ropivacaine-d7 (propyl-d7) involves the incorporation of deuterium atoms into the propyl group of Ropivacaine. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents such as deuterated propylamine in the synthesis process to introduce deuterium atoms directly into the molecule.

Industrial Production Methods

Industrial production of (+/-)-Ropivacaine-d7 (propyl-d7) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the compound.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Ropivacaine-d7 (propyl-d7) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of (+/-)-Ropivacaine-d7 (propyl-d7).

Scientific Research Applications

(+/-)-Ropivacaine-d7 (propyl-d7) has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ropivacaine in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification of Ropivacaine.

    Drug Development: Used in the development of new anesthetic drugs and formulations.

    Biomedical Research: Investigates the effects of deuterium labeling on the biological activity of Ropivacaine.

Mechanism of Action

(+/-)-Ropivacaine-d7 (propyl-d7) exerts its effects by blocking sodium channels in nerve cells, which inhibits the initiation and conduction of nerve impulses. This action results in local anesthesia. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the drug’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ropivacaine: The non-deuterated form of the compound.

    Bupivacaine: Another local anesthetic with a similar structure and mechanism of action.

    Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

(+/-)-Ropivacaine-d7 (propyl-d7) is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic signature allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

281.44 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide

InChI

InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/i1D3,4D2,11D2

InChI Key

ZKMNUMMKYBVTFN-JNIQENOFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

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